![molecular formula C12H16N2O B1237819 1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one CAS No. 40016-32-8](/img/structure/B1237819.png)
1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one
Overview
Description
Synthesis Analysis
The synthesis of related diazinane derivatives often involves condensation reactions, as demonstrated in the creation of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol through the reaction between 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol and 2-hydroxybenzaldehyde in methanol (Rivera, Ríos-Motta, & Bolte, 2022). This example illustrates a common approach to synthesizing diazinane derivatives, indicating the versatility of condensation reactions in forming complex organic structures.
Molecular Structure Analysis
The structural analysis of diazinane derivatives reveals significant insights into their molecular geometry and intermolecular interactions. For instance, the crystal structure of similar compounds demonstrates disorder in certain groups and highlights the importance of C—H⋯O and O—H⋯π interactions in the crystal packing, contributing to the stability and properties of these molecules (Rivera et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving diazinane derivatives can be complex, involving multiple steps and intermediates. For example, the reaction between formaldehyde, 2,2-dimethyl-1,3-propanediamine, and p-methoxycarbonylbenzenediazonium chloride leads to the synthesis of a structurally intricate compound, showcasing the reactivity of diazinane derivatives (Moser, Bertolasi, & Vaughan, 2005).
Scientific Research Applications
Synthesis and Crystallography
- 1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one derivatives are involved in various synthesis reactions. For example, a related compound, 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, is produced through the condensation reaction of related compounds, demonstrating its role in complex organic synthesis and crystallography studies (Rivera, Ríos-Motta, & Bolte, 2022).
Chemical Reactions and Biological Activity
- Derivatives of 1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one are utilized in the synthesis of new pyrimidines and pyrazoles, which are then characterized for their antimicrobial and analgesic activities. This illustrates the compound's importance in the development of new pharmaceuticals (Tirlapur & Noubade, 2010).
Crystal Packing and Hydrogen Bonding
- The crystal structure of similar compounds, such as 4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione, is characterized by intricate hydrogen bonding. This type of research is crucial for understanding molecular interactions in solid-state chemistry (Devarajegowda et al., 2011).
Hydrolysis and Pharmacology
- The compound has been studied in the context of hydrolysis mechanisms. For instance, research on diazepam hydrolysis provides insights into chemical transformations relevant to pharmacology and medicinal chemistry (Yang, 1998).
Electronics and Charge-Transfer Complexes
- In electronic materials science, 1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one derivatives like 1,3-diazaphenalene have been used as electron donors in hydrogen-bonded charge-transfer complexes, contributing to advancements in the field of organic electronics (Morita et al., 2003).
Heterocyclic Chemistry
- The compound's derivatives play a role in the synthesis of various heterocyclic compounds. Such research is instrumental in exploring novel drugs with potential biological activities, highlighting the compound's relevance in medicinal and heterocyclic chemistry (Unny et al., 2001).
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-1,3-diazinan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-3-5-11(6-4-10)9-14-8-2-7-13-12(14)15/h3-6H,2,7-9H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRTOIHMJCULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.